tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate
Description
tert-Butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate is a heterocyclic compound featuring a 4-membered azetidine ring linked to a 6-aminopyridin-3-yl group and protected by a tert-butyl carbamate moiety. The 6-aminopyridine substituent provides hydrogen-bonding capabilities, making this compound valuable in medicinal chemistry for targeting biomolecular interactions. Its molecular formula is inferred as C₁₃H₂₀N₄O₂, with a molecular weight of 272.33 g/mol, though exact data requires experimental validation.
Properties
CAS No. |
2913240-99-8 |
|---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-9-7-17(8-9)10-4-5-11(14)15-6-10/h4-6,9H,7-8H2,1-3H3,(H2,14,15)(H,16,18) |
InChI Key |
ZRUJSKYEENGESE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 6-Aminopyridinyl Group: The 6-aminopyridinyl group is introduced via nucleophilic substitution reactions.
Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the azetidine ring or the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the azetidine or pyridine rings.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and potential as a drug candidate.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the 6-aminopyridinyl group allows for specific interactions with biological molecules, while the azetidine ring provides structural rigidity. The tert-butyl carbamate group serves as a protective group, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
*Inferred values based on structural analysis.
Structural and Functional Analysis
Azetidine vs. Larger Heterocycles
- Azetidine (4-membered ring): High ring strain increases reactivity, making it useful in click chemistry or as a synthetic intermediate .
- Piperidine-derived substituents () introduce steric bulk and additional hydrogen-bonding sites, which may enhance selectivity in drug design but reduce solubility .
Substituent Effects
- 6-Aminopyridin-3-yl (Target): The amino group at position 6 enhances aqueous solubility through hydrogen bonding, critical for pharmacokinetics. Comparatively, 5,6-dimethoxypyridine () increases lipophilicity, favoring membrane permeability but limiting polar interactions .
- Halogenated Groups : The 2-chloroacetyl group () provides a reactive site for further derivatization, while 2,2-difluoroethyl () improves metabolic stability via fluorine’s electron-withdrawing effects .
Electronic and Steric Properties
- LogP Trends: Fluorinated derivatives (e.g., ) likely exhibit higher LogP values than the target compound, favoring blood-brain barrier penetration. The target’s amino group lowers LogP, enhancing solubility.
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